molecular formula C15H10N4OS2 B2936536 3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422277-92-7

3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2936536
CAS No.: 422277-92-7
M. Wt: 326.39
InChI Key: NCYOSVZOBWRTKU-UHFFFAOYSA-N
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Description

3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole derivative. One common method is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-amino-1,3-benzothiazole. This intermediate is then reacted with a suitable amine to introduce the quinazolinone core.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The quinazolinone core can be reduced to form dihydroquinazolines.

  • Substitution: : The amino group in the benzothiazole ring can be substituted with different alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Alkyl halides and aryl halides in the presence of a base are typically used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Dihydroquinazolines.

  • Substitution: : Various alkylated or arylated derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicine: : It has been studied for its potential antibacterial, antifungal, and anticancer properties.

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It is used in biochemical assays to study enzyme inhibition and receptor binding.

  • Industry: : It is utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both benzothiazole and quinazolinone rings. Similar compounds include:

  • Benzothiazoles: : These compounds are known for their diverse biological activities but lack the quinazolinone core.

  • Quinazolinones: : These compounds have various therapeutic applications but do not contain the benzothiazole moiety.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c20-13-9-5-1-2-6-10(9)17-15(21)19(13)18-14-16-11-7-3-4-8-12(11)22-14/h3-4,7-10H,1-2,5-6H2,(H,16,18)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRUTZXURKTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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